5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate
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Overview
Description
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate is a complex organic compound that features a thiazole ring, a pyridine ring, and a chlorobenzene moiety
Mechanism of Action
Target of Action
Similar compounds have shown promising binding affinities against bcl2 anti-apoptotic protein . This protein plays a crucial role in regulating cell death by inhibiting apoptosis, making it a significant target for anticancer drugs.
Mode of Action
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .
Biochemical Pathways
Similar compounds have been shown to affect the apoptosis pathway . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells.
Result of Action
Similar compounds have shown to cause cell cycle arrest at the g1/s phase in mcf7 cells . They also induced the apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was significantly increased in cells treated with similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and solvent, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing the thiazole ring, such as 2-aminothiazole.
Pyridines: Compounds with the pyridine ring, like 2-chloropyridine.
Chlorobenzenes: Compounds with a chlorobenzene moiety, such as 4-chlorotoluene.
Uniqueness
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 4-chlorobenzenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both thiazole and pyridine rings allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 4-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2S/c1-10-14(19-15(22-10)12-3-2-8-18-9-12)21-16(20)11-4-6-13(17)7-5-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZTFAFRFVQKYIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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